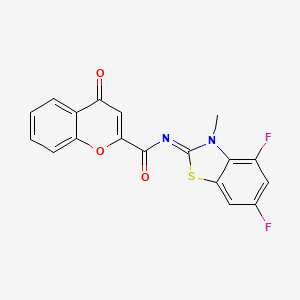![molecular formula C16H18N2O4 B2560051 Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate CAS No. 2361695-18-1](/img/structure/B2560051.png)
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate, also known as MPBC, is a synthetic compound that has gained attention in the scientific community due to its potential use in drug discovery and development. MPBC is a pyrrolidine derivative that has shown promising results in various studies related to the treatment of cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that it may act through multiple pathways. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Activation of the Nrf2 pathway has been shown to protect neuronal cells against oxidative stress.
Biochemical and Physiological Effects
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have a high potency against cancer cell lines, making it an attractive lead compound for drug discovery and development. However, there are also limitations to using Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood, which makes it difficult to optimize its activity and selectivity.
Orientations Futures
There are several future directions for the study of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. One direction is to further study its anti-cancer activity in vivo, particularly in animal models of cancer. Another direction is to optimize the pharmacokinetic properties of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate to improve its efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate and its potential targets. Finally, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be used as a lead compound for the development of novel drugs that target cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-aminobenzoic acid with 2-acetyl-1-pyrroline to form an intermediate, which is then reacted with methyl chloroformate to yield Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has shown potential as a lead compound in drug discovery and development. It has been studied extensively in vitro and in vivo for its anti-cancer, anti-inflammatory, and neuroprotective properties. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
Propriétés
IUPAC Name |
methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-13-6-4-11(5-7-13)15(20)18-9-8-12(10-18)16(21)22-2/h3-7,12H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVZCNNBLTKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[4-(prop-2-enamido)benzoyl]pyrrolidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2559969.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2559972.png)
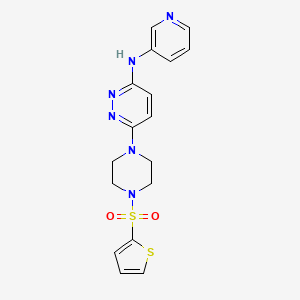
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2559975.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)
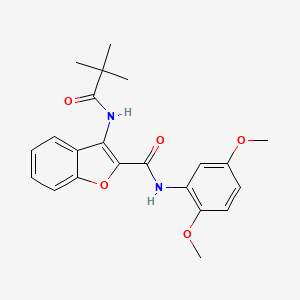
![[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one](/img/structure/B2559981.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2559982.png)
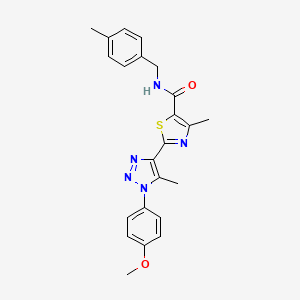
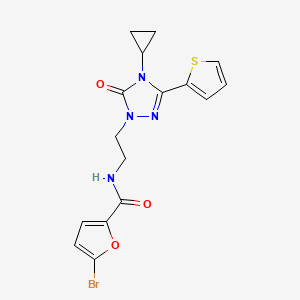
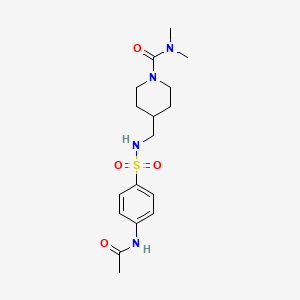
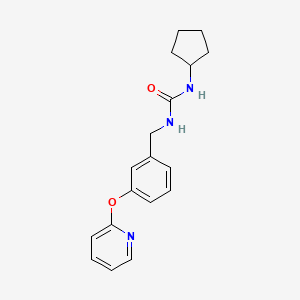
![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)
